3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, FGFR2, and FGFR3
Biochemical Pathways
The compound affects the FGFR signaling pathway. Normally, this pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways. This interaction is essential for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, suggesting potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.
Properties
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLQFYLNHUDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667583 | |
Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802264-75-1 | |
Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.